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Compound of Interest

Compound Name: N-Benzyl-2-chloroacetamide

Cat. No.: B079565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-Benzyl-2-chloroacetamide, a molecule of interest in various fields of chemical

and pharmaceutical research. This document collates available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols to aid in its synthesis and characterization.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of N-Benzyl-2-chloroacetamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.25 m 5H
Aromatic protons

(C₆H₅)

~6.50 br s 1H N-H (amide)

~4.45 d 2H N-CH₂-Ph

~4.10 s 2H Cl-CH₂-C=O
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Note: These are predicted values based on the analysis of structurally similar compounds.

Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~166.5 C=O (amide)

~137.8 Quaternary Aromatic C

~128.8 Aromatic CH

~127.9 Aromatic CH

~127.6 Aromatic CH

~43.8 N-CH₂-Ph

~42.7 Cl-CH₂-C=O

Note: These are predicted values based on the analysis of structurally similar compounds.

Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment

~3280 Strong, Broad N-H Stretch

~3060, 3030 Medium Aromatic C-H Stretch

~2930 Medium Aliphatic C-H Stretch

~1650 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1450, 1495 Medium Aromatic C=C Stretch

~700, 740 Strong C-H Out-of-plane Bend

~680 Strong C-Cl Stretch
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Table 4: Mass Spectrometry Data (GC-MS)[1]
m/z Relative Intensity Assignment

183 M⁺ Molecular Ion

148 High [M - Cl]⁺

106 High
[C₇H₈N]⁺ (benzylamine

fragment)

91 High [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are standardized to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of N-Benzyl-2-chloroacetamide.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of purified N-Benzyl-2-chloroacetamide in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-32.
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Relaxation Delay: 2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 5 seconds.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent

peak of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.

Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Benzyl-2-chloroacetamide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry N-Benzyl-2-chloroacetamide with approximately 100

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place a small amount of the mixture into a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Benzyl-2-
chloroacetamide.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

Prepare a dilute solution of N-Benzyl-2-chloroacetamide (approximately 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-500.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to N-
Benzyl-2-chloroacetamide.

Examine the mass spectrum of this peak to determine the molecular ion and the major

fragment ions.

Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of N-Benzyl-2-chloroacetamide.
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Caption: Workflow for the synthesis and spectroscopic analysis of N-Benzyl-2-
chloroacetamide.

To cite this document: BenchChem. [Spectroscopic Profile of N-Benzyl-2-chloroacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079565#spectroscopic-data-nmr-ir-ms-of-n-benzyl-2-
chloroacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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